3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-(2,5-Dimethylbenzenesulfonyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a sulfonyl group attached to a dimethylbenzene ring and an ethoxypropyl group attached to the nitrogen atom.
Properties
Molecular Formula |
C22H25N5O3S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(3-ethoxypropyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C22H25N5O3S/c1-4-30-13-7-12-23-20-17-8-5-6-9-18(17)27-21(24-20)22(25-26-27)31(28,29)19-14-15(2)10-11-16(19)3/h5-6,8-11,14H,4,7,12-13H2,1-3H3,(H,23,24) |
InChI Key |
BWTHBAQQKHNCEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved by reacting 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions.
Formation of the Quinazoline Moiety: The quinazoline structure can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Ethoxypropyl Group: This step involves alkylation reactions where the ethoxypropyl group is attached to the nitrogen atom of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzene ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives where the sulfonyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
[1,2,3]Triazolo[4,5-d]pyrimidine Derivatives: These compounds share a similar triazole ring structure but differ in their overall framework and functional groups.
2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: This compound has a similar sulfonyl group and benzene ring but differs in its core structure.
Uniqueness
3-(2,5-Dimethylbenzenesulfonyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its combination of a triazole ring fused to a quinazoline moiety, along with the specific functional groups attached. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
